molecular formula C24H27N3O5S2 B2814410 methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 887218-67-9

methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2814410
CAS No.: 887218-67-9
M. Wt: 501.62
InChI Key: NFOSQVWLTKBGHG-IZHYLOQSSA-N
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Description

methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Derivative: The piperidine ring is synthesized separately and then coupled with the benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzothiazole core is known to interact with various biological targets, potentially inhibiting or activating them. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.

    Piperidine Derivatives: Compounds such as 4-methylpiperidine and 1-methylpiperidine share the piperidine ring structure.

Uniqueness

methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the combination of the benzothiazole core, sulfonyl group, and piperidine ring, which together confer specific biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-16-10-12-26(13-11-16)34(30,31)19-7-5-18(6-8-19)23(29)25-24-27(15-22(28)32-3)20-9-4-17(2)14-21(20)33-24/h4-9,14,16H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOSQVWLTKBGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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